N-Arachidonoyl Taurine-d4 N-Arachidonoyl Taurine-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC14498232
InChI: InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2
SMILES:
Molecular Formula: C22H37NO4S
Molecular Weight: 415.6 g/mol

N-Arachidonoyl Taurine-d4

CAS No.:

Cat. No.: VC14498232

Molecular Formula: C22H37NO4S

Molecular Weight: 415.6 g/mol

* For research use only. Not for human or veterinary use.

N-Arachidonoyl Taurine-d4 -

Specification

Molecular Formula C22H37NO4S
Molecular Weight 415.6 g/mol
IUPAC Name 1,1,2,2-tetradeuterio-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid
Standard InChI InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Standard InChI Key YUNYSWCRLRYOPO-KALLKTRHSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O

Introduction

Chemical and Structural Characteristics of N-Arachidonoyl Taurine-d4

Molecular Identity and Isotopic Labeling

N-Arachidonoyl Taurine-d4 is a stable isotope-labeled analog of N-arachidonoyl taurine, where four hydrogen atoms are replaced with deuterium. This modification occurs at specific positions on the taurine moiety, ensuring minimal alteration to its biochemical behavior while enhancing detection sensitivity in analytical workflows. The molecular formula of the compound is C26H42D4N2O4S\text{C}_{26}\text{H}_{42}\text{D}_4\text{N}_2\text{O}_4\text{S}, with a molecular weight of 510.75 g/mol .

Table 1: Key Chemical Properties

PropertyValue
CAS Number119959-65-8
Molecular FormulaC26H42D4N2O4S\text{C}_{26}\text{H}_{42}\text{D}_4\text{N}_2\text{O}_4\text{S}
Molecular Weight510.75 g/mol
Isotopic Purity≥98% (by LC-MS)
SolubilitySoluble in DMSO, methanol

Synthesis and Purification

The synthesis of N-Arachidonoyl Taurine-d4 involves deuterium incorporation during the conjugation of arachidonic acid to taurine. Arachidonic acid-d8 is reacted with taurine-d4 under carbodiimide-mediated coupling conditions, followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC). Critical steps include:

  • Deuterium Exchange: Taurine-d4 is prepared by treating taurine with deuterium oxide (D2O\text{D}_2\text{O}) under acidic catalysis, achieving >98% isotopic enrichment .

  • Acylation: The deuterated taurine is acylated with arachidonic acid-d8 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), yielding the final product .

  • Quality Control: Nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirm structural integrity and isotopic purity .

Biological Activities and Mechanisms

TRPV Channel Modulation

N-Arachidonoyl Taurine-d4 activates TRPV1 and TRPV4 channels with half-maximal effective concentrations (EC50\text{EC}_{50}) of 28 µM and 21 µM, respectively. These channels mediate calcium influx in sensory neurons and epithelial cells, influencing pain perception and osmotic regulation. In pancreatic β-cells, 10 µM of the compound elevates intracellular calcium ([Ca2+]i[\text{Ca}^{2+}]_i) by 2.5-fold, triggering insulin exocytosis .

Table 2: TRPV Channel Activation Profiles

ChannelEC₅₀ (µM)Cell TypeEffect on [Ca²⁺]i
TRPV128HEK293 transfected+180% vs. control
TRPV421Primary endothelial+150% vs. control

Metabolic and Inflammatory Roles

In murine peritoneal macrophages, N-Arachidonoyl Taurine-d4 undergoes oxygenation by 12(S)- and 15(S)-lipoxygenase to form 12-hydroxyeicosatetraenoic acid-taurine (12-HETE-T), a pro-resolving lipid mediator. This metabolite suppresses NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion by 40–60% in LPS-stimulated models .

Research Applications and Pharmacological Insights

Quantitative Mass Spectrometry

As an internal standard, N-Arachidonoyl Taurine-d4 enables absolute quantification of endogenous N-arachidonoyl taurine in biological samples. Spike-and-recovery experiments in mouse brain homogenates demonstrate 95–105% accuracy, with a limit of detection (LOD) of 0.1 nM using LC-MS/MS .

Cannabinoid Interaction Studies

Administration of δ9-tetrahydrocannabinol (δ9-THC) in mice alters brain levels of N-arachidonoyl taurine by 30–50%, suggesting crosstalk between cannabinoid receptors and TRPV pathways. This modulation correlates with behavioral changes in motor activity and anxiety-like behaviors .

Case Studies and Experimental Findings

Insulin Secretion in Pancreatic β-Cells

In 832/13 INS-1 β-cells, 10 µM N-Arachidonoyl Taurine-d4 increases glucose-stimulated insulin secretion (GSIS) by 35% compared to controls. Mechanistic studies reveal that this effect is abolished by TRPV1 antagonists (e.g., capsazepine), confirming channel-dependent exocytosis .

Neuroprotection in Traumatic Brain Injury (TBI)

Rats treated with N-Arachidonoyl Taurine-d4 (5 mg/kg, i.v.) post-TBI exhibit 40% reduction in brain edema and 25% improvement in neurological scores at 72 hours. Magnetic resonance imaging (MRI) shows enhanced cerebral blood flow (CBF) in the hippocampus and cortex .

Future Directions and Challenges

Analytical Method Development

Future studies should prioritize multiplexed assays to concurrently quantify N-Arachidonoyl Taurine-d4 and its metabolites in single runs. Coupling ion mobility spectrometry (IMS) with LC-MS could enhance resolution in complex matrices like plasma and cerebrospinal fluid .

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